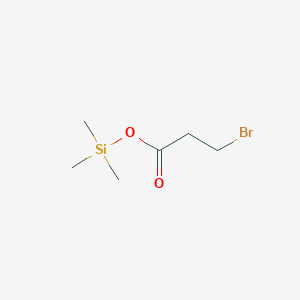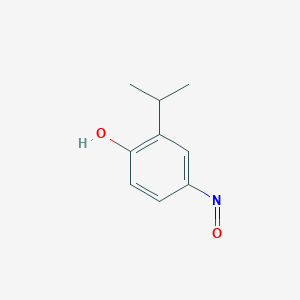
4-Nitroso-2-propan-2-ylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitroso-2-propan-2-ylphenol (NPIP) is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. This compound has been studied extensively for its unique properties, including its ability to act as an antioxidant and its potential as a therapeutic agent for various diseases. In
Applications De Recherche Scientifique
4-Nitroso-2-propan-2-ylphenol has shown potential in various scientific research applications. It has been studied for its antioxidant properties and its ability to scavenge free radicals in the body. Additionally, 4-Nitroso-2-propan-2-ylphenol has been investigated for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 4-Nitroso-2-propan-2-ylphenol is complex and not fully understood. However, it is believed that 4-Nitroso-2-propan-2-ylphenol works by scavenging free radicals in the body, thereby reducing oxidative stress and inflammation. Additionally, 4-Nitroso-2-propan-2-ylphenol has been shown to inhibit the activity of certain enzymes involved in the progression of various diseases.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Nitroso-2-propan-2-ylphenol has a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are important factors in the development of various diseases. Additionally, 4-Nitroso-2-propan-2-ylphenol has been shown to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Nitroso-2-propan-2-ylphenol in lab experiments is its ability to scavenge free radicals, making it an ideal compound for studying oxidative stress and inflammation. Additionally, 4-Nitroso-2-propan-2-ylphenol has been shown to have low toxicity, making it a safe compound to work with in the laboratory. However, one of the limitations of 4-Nitroso-2-propan-2-ylphenol is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many future directions for research on 4-Nitroso-2-propan-2-ylphenol. One area of interest is the potential use of 4-Nitroso-2-propan-2-ylphenol as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-Nitroso-2-propan-2-ylphenol and its effects on the body. Finally, more studies are needed to explore the potential use of 4-Nitroso-2-propan-2-ylphenol in combination with other compounds for enhanced therapeutic effects.
Conclusion:
In conclusion, 4-Nitroso-2-propan-2-ylphenol is a unique and interesting compound that has shown potential in various scientific research applications. Its ability to scavenge free radicals and reduce oxidative stress and inflammation make it an ideal compound for studying various diseases. Additionally, its potential use as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease makes it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of 4-Nitroso-2-propan-2-ylphenol involves the reaction of 4-nitrophenol with isopropanol in the presence of an acid catalyst. The reaction proceeds through a series of steps, resulting in the formation of 4-Nitroso-2-propan-2-ylphenol. This method has been widely used in the laboratory to produce 4-Nitroso-2-propan-2-ylphenol in large quantities for research purposes.
Propriétés
IUPAC Name |
4-nitroso-2-propan-2-ylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(2)8-5-7(10-12)3-4-9(8)11/h3-6,11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLADXCXEDHMSHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)N=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitroso-2-propan-2-ylphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

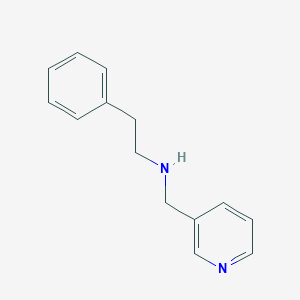
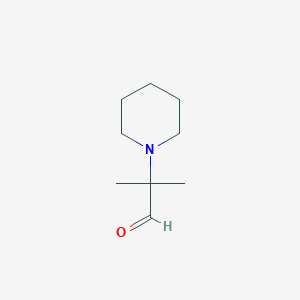
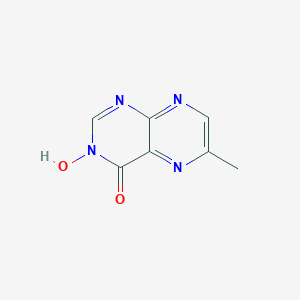
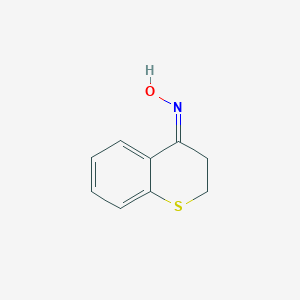
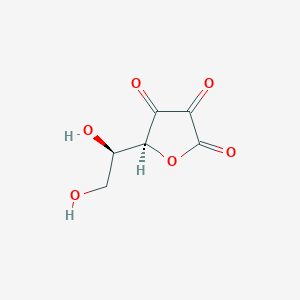
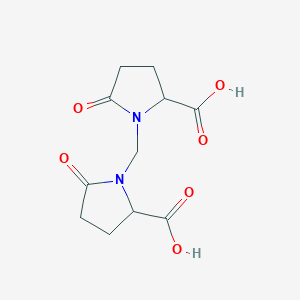
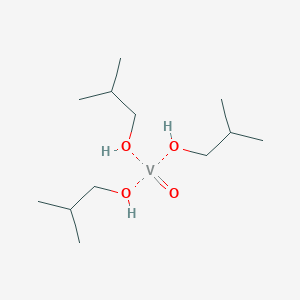
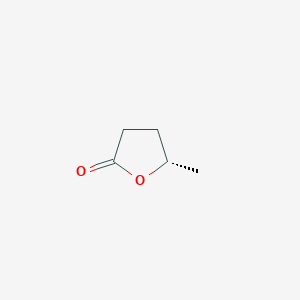
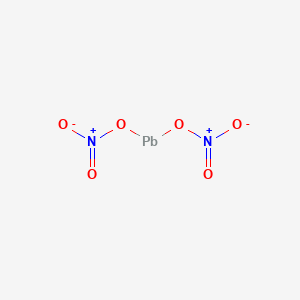
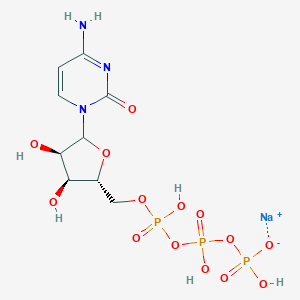
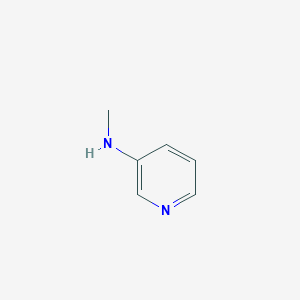
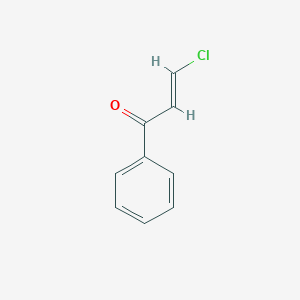
![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)
